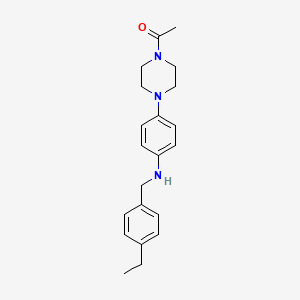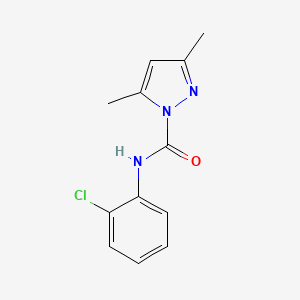
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Aplicaciones Científicas De Investigación
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as an antifungal agent. In addition, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been studied for its potential use in material science, including the development of novel drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic process. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to exhibit good stability in various physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is its high purity and yield, which makes it suitable for use in lab experiments. However, the compound has limited water solubility, which may pose challenges in certain experiments. In addition, the compound requires further optimization to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the development of novel drug delivery systems to enhance the compound's bioavailability and target specificity. In addition, further studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets for drug development. Overall, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has shown promising results in preclinical studies and holds great potential for further development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline involves the reaction of 4-ethylbenzylamine with acetic anhydride and piperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with aniline to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
1-[4-[4-[(4-ethylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-4-6-19(7-5-18)16-22-20-8-10-21(11-9-20)24-14-12-23(13-15-24)17(2)25/h4-11,22H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFFIPLJCLYGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)





![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)
